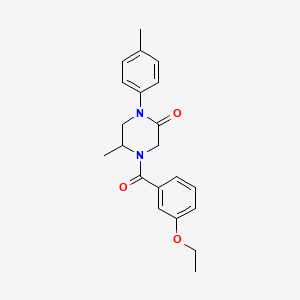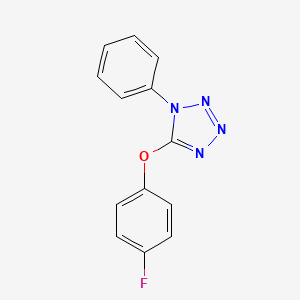![molecular formula C19H22N4O2 B5520111 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is of significant interest due to its structural complexity and potential biological activity. It belongs to the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their pharmacological properties and synthetic methodologies.
Synthesis Analysis
The synthesis of related 2-arylpyrazolo[1,5-a]pyrimidine derivatives involves strategic introduction of lipophilic groups and acyl or carbamoyl moieties to achieve potent biological activities. Key synthetic approaches include the use of acyl groups for efficient binding properties and the exploration of Suzuki coupling methods for constructing the core pyrazolo[1,5-a]pyrimidine scaffold (Squarcialupi et al., 2013).
Molecular Structure Analysis
The molecular structure of similar pyrazolo[1,5-a]pyrimidine compounds has been elucidated through X-ray crystallography, demonstrating the influence of substituents on the molecular conformation and the intermolecular interactions crucial for biological activity. Intramolecular hydrogen bonds and π-stacking interactions are common structural features that contribute to their stability and reactivity (Jiu-fu et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines participate in various chemical reactions that allow for the introduction of diverse functional groups, enhancing their biological activities. These reactions include alkylation, acylation, and Suzuki coupling, providing a versatile toolkit for the modification and optimization of their chemical properties (Komykhov et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their pharmacological applications. These properties are influenced by the compound's molecular structure and substituents, affecting its bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding capacity, are pivotal for the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The presence of substituents like acyl and carbamoyl groups significantly impacts their binding affinity and selectivity towards biological targets, contributing to their pharmacological profile (Squarcialupi et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
- Novel N-arylpyrazole-containing enaminones have been synthesized, leading to substituted pyridine derivatives and other compounds with antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to 5-fluorouracil against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) (S. Riyadh, 2011).
Cognitive Impairment Treatment
- A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized as inhibitors of phosphodiesterase 1 (PDE1), with one compound, ITI-214, showing good efficacy in vivo and currently in Phase I clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Cholinesterase and Aβ-Aggregation Inhibitors
- A novel class of 2,4-disubstituted pyrimidines was developed as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's disease (AD). These compounds offer a new avenue for AD treatment, with specific compounds showing potent inhibitory activities (T. Mohamed et al., 2011).
Synthesis of Novel Compounds
- Research on 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides explored their synthesis, offering insights into regioselective substitutions and applications in developing new therapeutic molecules (Miha Drev et al., 2014).
Antifungal and Antibacterial Activities
- Synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and their evaluation for significant antibacterial activity highlights the potential of these compounds in addressing microbial resistance issues (A. Rahmouni et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-9-18(23-19(21-12)13(2)14(3)22-23)20-11-15-5-6-16-17(10-15)25-8-4-7-24-16/h5-6,9-10,20H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTLAALRSVQVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC4=C(C=C3)OCCCO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)
![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)
![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)



![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)
![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)
![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)
![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)
